molecular formula C8H6N2O2 B032825 Phthalhydrazide CAS No. 1445-69-8

Phthalhydrazide

Cat. No.: B032825
CAS No.: 1445-69-8
M. Wt: 162.15 g/mol
InChI Key: KGLPWQKSKUVKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Phthalhydrazide is primarily used as a catalyst in the synthesis of various compounds. It has been employed as a reusable base catalyst for the synthesis of coumarin-fused triazolopyrimidines . The primary targets of this compound are the reactants in these synthesis reactions, such as 4-hydroxycoumarin, 3-amino-1H-1,2,4-triazole, and aromatic aldehydes .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. In the synthesis of coumarin-fused triazolopyrimidines, it acts as a catalyst to facilitate the three-component condensation of 4-hydroxycoumarin, 3-amino-1H-1,2,4-triazole, and aromatic aldehydes . The Wolff-Kishner reduction is another reaction where this compound plays a crucial role. In this reaction, hydrazine reacts with a carbonyl to form a hydrazone, a mechanism similar to that of imine formation .

Biochemical Pathways

The metabolic pathways and ring cleavage of phthalic acid can be used for further utilization of the phthalic acid generated .

Pharmacokinetics

Its molecular formula is c8h6n2o2, and it has an average mass of 162145 Da These properties may influence its absorption and distribution within the body

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the synthesis of new compounds. For instance, it facilitates the synthesis of coumarin-fused triazolopyrimidines . Additionally, 2,3-Dihydrophthalazine-1,4-dione derivatives, which can be synthesized from this compound, have demonstrated potent cytotoxicity against the growth of murine leukemia cells and human single cell suspension .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis reactions it catalyzes are often carried out under specific conditions, such as solvent-free conditions . Moreover, the catalytic activity of this compound-functionalized MCM-41 was evaluated under certain reaction conditions

Biochemical Analysis

Biochemical Properties

Phthalhydrazide has been proven to be an elegant N-N source to undergo tandem dual-C–N coupling/deprotection/oxidation with not only cyclic/linear diaryliodoniums but also rarely explored diarylbromoniums

Cellular Effects

This compound-functionalized MCM-41 has been employed as a reusable base catalyst for the synthesis of coumarin-fused triazolopyrimidines . This suggests that this compound may have some influence on cellular processes, particularly those involving enzymatic reactions.

Molecular Mechanism

It is known to participate in chemical reactions as a donor ligand and mild base

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It has been reported that this compound-functionalized MCM-41 can be recovered and reused without a loss of reactivity under certain reaction conditions , suggesting that this compound may have some degree of stability.

Metabolic Pathways

It is known that this compound is not a naturally occurring metabolite , suggesting that it may not be involved in common metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalhydrazide can be synthesized from phthalic anhydride through a reaction with hydrazine . The reaction typically involves heating phthalic anhydride with hydrazine hydrate in a solvent such as ethanol or acetic acid. The reaction mixture is then refluxed, and the product is purified by recrystallization from a suitable solvent .

Industrial Production Methods: In industrial settings, this compound is produced by reacting phthalic anhydride with hydrazine hydrate under controlled conditions. The reaction is carried out in large reactors, and the product is isolated by filtration and recrystallization . The purity of the final product is ensured through multiple recrystallization steps and quality control measures.

Properties

IUPAC Name

2,3-dihydrophthalazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLPWQKSKUVKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871842
Record name 2,3-Dihydro-1,4-phthalazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445-69-8
Record name 2,3-Dihydro-1,4-phthalazinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1445-69-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201511
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1445-69-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=651
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydro-1,4-phthalazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydrophthalazine-1,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.449
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-(3-chloropyrazin-2-ylmethyl)-isoindole-1,3-dione (10.0 g, 36.5 mmol) in anhydrous CH2Cl2 (200 mL) was charged with hydrazine (2.87 mL, 2.93 g, 91.3 mmol, 2.5 eq.) at rt, under N2 atmosphere. After 2.5 h, MeOH (300 mL) was added and the reaction was heated until the solution was homogenous. The reaction mixture was allowed to stir for 19 h. The white ppt which had formed (2,3-dihydrophthalazine-1,4-dione byproduct), was filtered off and washed several times with ether. The clear filtrate was concentrated in vacuo and the concentrate was dissolved in EtOAc and filtered again to remove white ppt. All solvent was removed, giving a yellow oil which was dissolved into EtOAc and ether and charged with HCl (g). The title compound, a pale yellow solid, instantly precipitated. The title compound was dried in a 40° C. oven for 72 h, affording the title compound, as a dark yellow solid; 1H NMR (400 MHz, CD3OD) δ 4.55 (2H, s), 8.27 (1H, d, J=2.52 Hz), 8.54 (1H, d, J=2.56 Hz); MS (ES+): m/z 143.96/145.96 (100/60) [MH+]; HPLC: tR=0.41 min (OpenLynx, polar—7 min).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.87 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Compounds of this invention with Formulae I-VIII could be prepared as illustrated by the exemplary reaction in Scheme 20. Reaction of phthalic anhydride with hydrazine hydrate in acetic acid produces 2,3-dihydro-phthalazine-1,4-dione. Chlorination of 2,3-dihydro-phthalazine-1,4-dione and subsequent reaction with an amine, such as N-methyl-p-anisidine, produces the substituted 4-chlorophthalazine, such as (4-chlorophthalazin-1-yl)(4-methoxyphenyl)-amine. The chloro group can then be removed via hydrogenation to produce the substituted phthalazine, such as (4-methoxyphenyl)-methylphthalazin-1-yl-amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phthalhydrazide
Reactant of Route 2
Phthalhydrazide
Reactant of Route 3
Phthalhydrazide
Reactant of Route 4
Phthalhydrazide
Reactant of Route 5
Phthalhydrazide
Reactant of Route 6
Phthalhydrazide
Customer
Q & A

Q1: What is the molecular structure of phthalhydrazide?

A1: this compound (2,3-dihydrophthalazine-1,4-dione) is a heterocyclic compound with the molecular formula C8H6N2O2. [, ] It consists of a benzene ring fused to a pyridazine ring, with two carbonyl groups at positions 1 and 4.

Q2: What is the molecular weight of this compound?

A2: The molecular weight of this compound is 162.15 g/mol. [, ]

Q3: What spectroscopic data is available for this compound?

A3: this compound exhibits characteristic peaks in various spectroscopic techniques. For instance, its infrared (IR) spectrum shows prominent bands corresponding to carbonyl stretching vibrations. [] Additionally, proton magnetic resonance (1H NMR) and carbon-13 nuclear magnetic resonance (13C NMR) spectra provide insights into its structure and electronic environment. [, ]

Q4: Is this compound stable under different conditions?

A4: this compound exhibits remarkable stability under various conditions. For example, it remains stable during the melt crystallization of poly(lactic acid), demonstrating its compatibility with polymeric materials. [] Moreover, its stability in different solvents allows for diverse synthetic applications. [, ]

Q5: What are the catalytic properties of this compound?

A5: this compound and its derivatives have emerged as versatile catalysts in organic synthesis. For instance, this compound-functionalized MCM-41 (a mesoporous silica material) acts as a reusable base catalyst in the synthesis of coumarin-fused triazolopyrimidines. [] Additionally, this compound nanoparticles demonstrate photocatalytic activity in the degradation of azo dyes and other contaminants. []

Q6: How does this compound function as a photocatalyst?

A6: this compound exhibits photocatalytic activity through a photoreduction mechanism. [] Upon light irradiation, it interacts with the target molecule, facilitating electron transfer processes that lead to the degradation of the contaminant.

Q7: What reactions can this compound catalyze?

A7: this compound and its derivatives have been employed as catalysts in various reactions, including:

  • Synthesis of coumarin-fused triazolopyrimidines []
  • Degradation of azo dyes, 4-nitrophenol, and permanganate []
  • Tandem N-arylation of phthalhydrazides with cyclic iodoniums to yield dihydrobenzo[c]cinnolines []
  • One-pot synthesis of tetrahydro-2,6-dioxopyrimidin-4-yl-2,3-dihydrophthalazine-1,4-dione derivatives []

Q8: Have computational methods been applied to study this compound?

A8: While the provided abstracts do not elaborate on specific computational studies, computational chemistry tools could potentially be employed to investigate various aspects of this compound. For instance, molecular docking simulations could explore its interactions with biological targets, while density functional theory (DFT) calculations could provide insights into its electronic structure and reactivity.

Q9: How do structural modifications affect the properties of this compound?

A9: Studies have demonstrated that introducing substituents on the this compound scaffold can significantly alter its properties. For instance, incorporating styryl groups at the 4-position impacts the chemiluminescence quantum yields and emission wavelengths. [] Furthermore, adding crown ether moieties influences its chemiluminescence behavior in the presence of metal ions. []

Q10: How is the stability of this compound improved for practical applications?

A10: The inherent stability of this compound contributes to its utility in various applications. In the context of materials science, its incorporation as a nucleating agent in poly(lactic acid) enhances the crystallization rate without compromising the composite's stability. [] While the provided abstracts do not specify formulation strategies for this compound, researchers might explore encapsulation techniques or modifications to improve its solubility or bioavailability for specific applications.

Q11: How is this compound used in materials science?

A11: this compound has shown promise as a nucleating agent for poly(lactic acid) (PLA). [] Adding this compound to PLA accelerates the crystallization process, enhancing its thermal and mechanical properties. This makes PLA composites more suitable for various applications.

Q12: How is this compound utilized in organic synthesis?

A12: this compound serves as a valuable building block and reagent in organic synthesis. It participates in diverse reactions, leading to the formation of various heterocyclic compounds with potential biological activities. [, , , , , , , , , , , , , , , ]

Q13: What is known about the biological activity of this compound derivatives?

A13: Derivatives of this compound have been explored for their potential use in biological applications. For example, a study investigated the use of sodium aminothis compound (APH) in a rat model of Type 2 diabetes. [] The study found that APH increased the mass of extra-islet insulin-producing cells, potentially offering therapeutic benefits. Additionally, other studies investigated this compound derivatives as inhibitors for the severe acute respiratory syndrome (SARS) 3C-like protease. []

Q14: Are there any environmental concerns regarding this compound?

A14: While the provided abstracts primarily focus on the chemical and material aspects of this compound, further research is needed to fully assess its environmental impact. Understanding its degradation pathways and potential ecotoxicological effects is crucial for responsible use and disposal.

Q15: What analytical techniques are used to study this compound?

A15: Various analytical techniques are employed to characterize and quantify this compound, including:

  • Spectroscopy: Infrared (IR) spectroscopy [, , ], nuclear magnetic resonance (NMR) spectroscopy [, , , , ], and electrochemiluminescence (ECL) [, ] are used to identify and characterize this compound and its derivatives.
  • Microscopy: Scanning electron microscopy (SEM) [, ], polarized optical microscopy (POM) [], and scanning tunneling microscopy (STM) [] are used to investigate the morphology and self-assembly properties of this compound and its derivatives.
  • Chromatography: High-performance liquid chromatography (HPLC) [] is used to separate and quantify this compound and its derivatives in complex mixtures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.